tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrazine-2-amine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Industry: It is used in the development of new chemical entities and drug candidates.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical processes within the bacterial cells . The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt the synthesis of key cellular components, leading to bacterial cell death .
Comparison with Similar Compounds
tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate: This compound has a similar piperidine-1-carboxylate structure but differs in the substituent on the piperidine ring.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound features a ketone group instead of the pyrazin-2-ylamino group.
The uniqueness of this compound lies in its specific pyrazin-2-ylamino substituent, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMTEKBJKYFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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